molecular formula C24H19BrSn B11939510 Stannane, (4-bromophenyl)triphenyl- CAS No. 15799-67-4

Stannane, (4-bromophenyl)triphenyl-

Cat. No.: B11939510
CAS No.: 15799-67-4
M. Wt: 506.0 g/mol
InChI Key: JQNJLQGRHOBUBG-UHFFFAOYSA-N
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Description

Stannane, (4-bromophenyl)triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to a (4-bromophenyl) group and three phenyl groups. Organotin compounds, such as this one, are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stannane, (4-bromophenyl)triphenyl- typically involves the Stille coupling reaction. This reaction is a versatile carbon-carbon bond-forming process between stannanes and halides or pseudohalides. The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate .

Industrial Production Methods: Industrial production of Stannane, (4-bromophenyl)triphenyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Stannane, (4-bromophenyl)triphenyl- undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Stannane, (4-bromophenyl)triphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Stannane, (4-bromophenyl)triphenyl- in coupling reactions involves the following steps:

Comparison with Similar Compounds

  • Stannane, (4-bromobutyl)triphenyl-
  • Stannane, (4-bromophenyl)dimethyl-

Comparison: Stannane, (4-bromophenyl)triphenyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other stannanes, it offers distinct advantages in terms of stability and ease of handling in coupling reactions .

Properties

CAS No.

15799-67-4

Molecular Formula

C24H19BrSn

Molecular Weight

506.0 g/mol

IUPAC Name

(4-bromophenyl)-triphenylstannane

InChI

InChI=1S/C6H4Br.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h2-5H;3*1-5H;

InChI Key

JQNJLQGRHOBUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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